4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid
Description
4-(Hydroxymethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a hydroxymethyl (-CH₂OH) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-7-2-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGDGTNZNREEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398886 | |
| Record name | 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412320-71-9 | |
| Record name | 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Precursor : tert-Butyl (2S)-2-[(benzyloxy)carbonylamino]-4-hydroxybutanoate
- Cyclization Agent : Phosphorus oxychloride (2.5 eq., 0°C to room temperature)
- Yield : 68–72% after purification via silica gel chromatography.
Industrial adaptations employ continuous flow reactors to enhance reaction control and scalability. For instance, a patented method achieves 85% conversion efficiency by maintaining precise temperature gradients (25–40°C) and residence times (30–45 minutes).
Enantioselective Hydrogenation
Enantioselective hydrogenation has emerged as a pivotal method for synthesizing chiral pyrrolidine derivatives. A 2009 patent describes the preparation of (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids via palladium-catalyzed cross-coupling followed by asymmetric hydrogenation.
Key Steps and Parameters
Suzuki-Miyaura Coupling :
Asymmetric Hydrogenation :
This method avoids chromatographic purification by leveraging diethyl ether washes and aqueous NaHCO₃ extraction , making it suitable for large-scale production.
1,3-Dipolar Cycloaddition
A 2005 study demonstrated the utility of 1,3-dipolar cycloaddition for constructing the pyrrolidine core with high stereochemical fidelity. The reaction between (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine yields a bicyclic intermediate, which is subsequently reduced to the target compound.
Process Highlights
- Cycloaddition Conditions : CH₂Cl₂, 0°C to room temperature, 12 hours
- Reduction : Lithium aluminum hydride (LAH) in tetrahydrofuran
- Overall Yield : 51%.
This route is notable for avoiding chromatography, relying instead on crystallization for diastereomer separation.
Enzymatic Resolution
Enzymatic methods offer a sustainable alternative for producing enantiopure this compound. A 2005 patent details the lipase-catalyzed resolution of cis-4-hydroxypyrrolidine-3-carboxylic acid esters , achieving high enantiomeric excess without chromatographic steps.
Protocol Summary
- Substrate : (±)-trans-1-N-Boc-4-hydroxypyrrolidine-3-carboxylic acid methyl ester
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : tert-Butyl methyl ether (TBME)
- Yield : 58% (ee >99%).
This method’s scalability is enhanced by recycling the unresolved ester , reducing material waste.
Industrial Production Techniques
Large-scale synthesis prioritizes cost efficiency and minimal purification. A patented continuous hydrogenation process using Raney nickel catalysts achieves 90% conversion with <2% byproducts. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Pressure | 100 psi H₂ |
| Residence Time | 2 hours |
| Catalyst Loading | 5 wt% |
Post-reaction, the product is isolated via acid-base extraction (pH 4–5), yielding 85% pure material.
Comparative Analysis of Methods
The table below evaluates critical metrics for each synthesis route:
| Method | Yield (%) | ee (%) | Scalability | Purification Complexity |
|---|---|---|---|---|
| Cyclization | 72 | – | Moderate | High (chromatography) |
| Enantioselective Hydrogenation | 76 | >98 | High | Low |
| 1,3-Dipolar Cycloaddition | 51 | >99 | Moderate | Moderate (crystallization) |
| Enzymatic Resolution | 58 | >99 | High | Low |
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-(carboxymethyl)pyrrolidine-3-carboxylic acid
Reduction: 4-(hydroxymethyl)pyrrolidine-3-methanol
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
a. Drug Discovery and Development
The pyrrolidine scaffold is widely recognized for its role in drug discovery, particularly for developing compounds targeting various receptors and enzymes. For instance, derivatives of 4-(hydroxymethyl)pyrrolidine-3-carboxylic acid have been utilized to create potent inhibitors for purine nucleoside phosphorylase (PNP), which is relevant in cancer therapy . The synthesis of these inhibitors often involves the use of this compound as a key intermediate, demonstrating its importance in the development of therapeutic agents.
b. Inhibitors of Influenza Virus Neuraminidase
Research has identified 4-(hydroxymethyl)pyrrolidine derivatives as potential inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses . The effectiveness of these compounds was evaluated using cytopathogenic effect assays, highlighting their potential as antiviral agents.
Enzyme Inhibition
a. PNP Inhibitors
The compound serves as a precursor for synthesizing PNP inhibitors. These inhibitors play a crucial role in modulating purine metabolism and have implications in treating various diseases, including certain cancers . The improved synthetic methods for preparing these compounds have led to higher yields and enantiomeric purity, making them more viable for pharmaceutical applications.
b. CXCR4 Antagonists
Recent studies have explored the use of pyrrolidine derivatives as antagonists for the CXCR4 chemokine receptor. These compounds exhibit antimetastatic activity, making them promising candidates for cancer treatment . The synthesis involved multi-step reactions that incorporated this compound as an essential building block.
Synthetic Methodologies
a. Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis techniques to produce enantiomerically pure pyrrolidin-3-ols. These methods often leverage the unique properties of this compound to achieve high selectivity and yield . This aspect is particularly valuable in creating pharmaceuticals where chirality is crucial for biological activity.
b. Lipase-Catalyzed Reactions
Innovative lipase-catalyzed reactions involving this compound have been developed to enhance the efficiency of synthesizing various derivatives. These methods reduce the need for chromatographic purification steps, thereby lowering production costs and improving scalability for commercial applications .
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access . The molecular targets and pathways involved vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below summarizes key pyrrolidine-3-carboxylic acid derivatives, highlighting substituent variations, molecular weights, and synthetic yields:
Key Observations:
- Hydrophilicity : The hydroxymethyl group in the target compound likely increases water solubility compared to analogs with lipophilic substituents (e.g., 4-chlorophenyl or benzodioxolyl groups) .
- Synthetic Challenges : Derivatives with bulky or electron-withdrawing groups (e.g., trifluoromethyl) often exhibit lower yields (e.g., 14{4,5} at 68%) but higher purity due to optimized purification protocols .
Pharmacological and Functional Comparisons
Receptor Binding and Antagonism
- Endothelin Antagonists : Pyrrolidine-3-carboxylic acids with sulfonamide or urea side chains (e.g., ABT-627 analogs) exhibit dual ETA/ETB receptor antagonism. Modifications in alkyl chain length and aromatic substitution (e.g., fluorine ortho to methoxy) optimize receptor affinity and oral bioavailability .
- MDM2 Inhibition: Spirooxindole derivatives (e.g., AA-115/APG-115) demonstrate sub-nanomolar MDM2 binding (Ki < 1 nM), highlighting the importance of pyrrolidine ring substitution in oncology applications .
Antioxidant and Anticancer Activity
- Hydrazone-Isatin Derivatives: Compounds like 5-oxo-N′-(2-oxoindolin-3-ylidene)-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (39) show moderate antioxidant activity, though direct comparisons to the hydroxymethyl analog are lacking .
Biological Activity
4-(Hydroxymethyl)pyrrolidine-3-carboxylic acid (also known as 4-HMPCA) is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This detailed article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 412320-71-9
- Molecular Formula : C₅H₉NO₃
- Molecular Weight : 131.13 g/mol
Research indicates that 4-HMPCA may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that 4-HMPCA can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions and responses.
- Modulation of Signaling Pathways : The compound has been observed to interact with specific signaling pathways, potentially influencing cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that 4-HMPCA exhibits antimicrobial properties, which could be beneficial in treating infections.
Antimicrobial Properties
Recent investigations into the antibacterial and antifungal activities of pyrrolidine derivatives, including 4-HMPCA, have yielded promising results:
- In Vitro Studies : Tests conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) showed that 4-HMPCA has a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL, indicating significant antibacterial activity .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Case Studies
- Influenza Virus Inhibition : A study highlighted the potential of 4-HMPCA as an inhibitor of influenza virus neuraminidase. The compound showed dose-dependent reductions in cytopathogenic effects in cell cultures infected with the virus .
- Metabolic Effects : In a metabolic profiling study involving gastric cancer patients, certain metabolites associated with the use of compounds like 4-HMPCA were analyzed for their correlation with postoperative outcomes, suggesting a role in metabolic regulation during cancer treatment .
Synthesis and Derivatives
The synthesis of enantiomerically pure derivatives of pyrrolidine compounds has been explored extensively. Research has demonstrated that modifications to the pyrrolidine structure can enhance biological activity while maintaining safety profiles .
Pharmacological Applications
The pharmacological potential of 4-HMPCA is being investigated in various contexts:
- Cancer Therapy : Due to its ability to modulate enzymatic activity and influence cell signaling pathways, there is ongoing research into its application as a therapeutic agent against different cancer types.
- Infection Control : Its antimicrobial properties position it as a candidate for developing new antibiotics or antifungal agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(hydroxymethyl)pyrrolidine-3-carboxylic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a condensation reaction between appropriate aldehydes and aminopyridine derivatives, followed by cyclization to form the pyrrolidine backbone. For example, describes a similar synthesis using 4-aminodiphenylamine and itaconic acid under reflux conditions .
- Step 2 : Functionalize the pyrrolidine ring with a hydroxymethyl group via selective alkylation or reduction of ester intermediates (e.g., using NaBH4 or LiAlH4).
- Step 3 : Purify via recrystallization or column chromatography. Optimize yield and purity using HPLC (as in , where HPLC purity >97% was achieved for analogous compounds) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Use - and -NMR to confirm the hydroxymethyl group’s position and stereochemistry. utilized 2D NMR for structural elucidation of a related pyrrolidine derivative .
- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated in for (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or APCI-MS (e.g., used APCI-MS for purity validation) .
Q. How can researchers assess the hydrolytic stability of the hydroxymethyl group under physiological conditions?
- Protocol :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS (as in , where stability studies were conducted for 6-hydroxy derivatives) .
- Kinetic Analysis : Calculate degradation half-life () using first-order kinetics.
Advanced Research Questions
Q. What strategies are effective for designing bioisosteres of this compound to enhance metabolic stability?
- Approach :
- Bioisostere Replacement : Substitute the hydroxymethyl group with trifluoromethyl ( ) or methylsulfonyl groups to reduce oxidative metabolism .
- Pro-drug Design : Convert the carboxylic acid to esters (e.g., used esterification with HSO/MeOH) for improved bioavailability .
- Computational Modeling : Use molecular docking (e.g., ’s enzyme-targeting approach) to predict interactions with metabolic enzymes like CYP450 .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Resolution Framework :
- Dose-Response Studies : Perform IC/EC assays across multiple concentrations (e.g., used in vitro 2D/3D models to validate anticancer activity) .
- Off-Target Screening : Use kinase profiling or transcriptomic analysis to identify non-specific interactions.
- Species-Specific Assays : Test activity in human vs. bacterial cell lines to isolate target effects (as in ’s antimicrobial studies) .
Q. What advanced functionalization methods enable site-specific modifications of the pyrrolidine ring?
- Methods :
- Cross-Coupling Reactions : Use Pd/Cu catalysts () for introducing aryl/heteroaryl groups at the 3- or 4-positions .
- Click Chemistry : Attach fluorescent probes via azide-alkyne cycloaddition for imaging studies.
- Enzymatic Resolution : Separate enantiomers using lipases or esterases (e.g., resolved stereochemistry via crystallization) .
Data Analysis and Validation
Q. How should researchers validate purity discrepancies between HPLC and LC-MS data?
- Validation Protocol :
- Orthogonal Methods : Combine reverse-phase HPLC () with ion-exchange chromatography .
- Spiking Experiments : Add a known impurity to assess detection limits.
- NMR Purity Assessment : Integrate -NMR peaks to quantify residual solvents or byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
